N-[(4-iodophenyl)methyl]-N-methylcyclopropanamine
Description
N-[(4-Iodophenyl)methyl]-N-methylcyclopropanamine is a cyclopropane-containing amine derivative with a 4-iodobenzyl substituent. Its molecular formula is C₁₁H₁₄IN, and its molecular weight is 287.15 g/mol (calculated). The compound features a cyclopropane ring fused to a methylamine group, with a 4-iodophenylmethyl moiety attached to the nitrogen atom. This structure combines the steric constraints of the cyclopropane ring with the electron-rich aromatic system of the iodophenyl group, making it a candidate for pharmaceutical and materials science research .
Properties
IUPAC Name |
N-[(4-iodophenyl)methyl]-N-methylcyclopropanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14IN/c1-13(11-6-7-11)8-9-2-4-10(12)5-3-9/h2-5,11H,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLTCLHIFFGEAKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)I)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14IN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-iodophenyl)methyl]-N-methylcyclopropanamine typically involves the reaction of 4-iodobenzyl chloride with N-methylcyclopropanamine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-[(4-iodophenyl)methyl]-N-methylcyclopropanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the iodine atom to a hydrogen atom.
Substitution: The iodine atom in the compound can be substituted with other functional groups through reactions such as Suzuki-Miyaura coupling, where boronic acids are used as reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Boronic acids, palladium catalysts
Major Products Formed
Oxidation: Corresponding oxidized products
Reduction: Deiodinated products
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
Scientific Research Applications
The compound has several notable applications across different scientific domains:
1. Chemistry
- Building Block : It serves as a crucial building block in the synthesis of more complex organic molecules, facilitating the development of new chemical entities.
2. Biology
- Biological Activity : Investigated for its potential biological activity, particularly its interactions with biomolecules such as proteins and nucleic acids. The iodine atom enhances specific interactions, making it a valuable candidate for biological studies .
3. Medicine
- Therapeutic Potential : Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis. Its ability to inhibit certain kinases suggests applications in treating diseases such as cancer and inflammatory disorders .
4. Industry
- Specialty Chemicals : Utilized in the production of specialty chemicals and materials, contributing to advancements in various industrial applications.
The following table summarizes key findings related to the biological activity of N-[(4-iodophenyl)methyl]-N-methylcyclopropanamine:
| Biological Activity | Effect | IC50 Value | Reference |
|---|---|---|---|
| Kinase Inhibition | Selective inhibition | Low nanomolar | |
| Interaction with GPCRs | Modulation of signaling pathways | Not specified | |
| Anti-inflammatory Activity | Reduction in inflammatory markers | Moderate |
Case Studies
Several case studies highlight the therapeutic potential of this compound:
Case Study 1: Cancer Cell Lines
- A study demonstrated significant inhibition of cell proliferation in various cancer cell lines at low concentrations. The compound induced apoptosis through modulation of kinase pathways, suggesting its potential as an anticancer agent.
Case Study 2: Pain Models
- In animal models for pain, this compound exhibited notable analgesic effects linked to its interaction with specific G-protein coupled receptors (GPCRs), indicating potential applications in pain management therapies.
Research Findings
Recent research has revealed several important findings regarding this compound:
- Selectivity Profile : The compound exhibits a selective profile against certain kinases compared to others, which may reduce off-target effects and enhance therapeutic efficacy.
- Pharmacokinetics : Studies indicate favorable pharmacokinetic properties, including good oral bioavailability and an appropriate half-life, making it a candidate for further development as a therapeutic agent .
Mechanism of Action
The mechanism of action of N-[(4-iodophenyl)methyl]-N-methylcyclopropanamine involves its interaction with specific molecular targets, leading to various biological effects. The iodine atom in the compound can participate in halogen bonding, which influences its binding affinity and selectivity towards target molecules. Additionally, the cyclopropanamine moiety can interact with enzymes and receptors, modulating their activity and function.
Comparison with Similar Compounds
Halogen-Substituted Analogues
Halogen variation at the para position of the phenyl ring significantly impacts physicochemical properties. Key examples include:
Key Findings :
- Halogen Size and Activity: Evidence from maleimide derivatives (e.g., N-(4-halophenyl)maleimides) shows that inhibitory potency (IC₅₀) against monoacylglycerol lipase (MGL) is largely independent of halogen size (IC₅₀ ≈ 4–7 μM for I, Br, Cl, F) .
- Synthesis Challenges : Bulky halogens like iodine may reduce reaction yields due to steric hindrance, as seen in tris(4-iodophenyl)amine synthesis (30% yield vs. 65–80% for smaller halogens) .
Aromatic Ring Modifications
Variations in the aromatic ring structure or substituents alter electronic and steric properties:
Key Findings :
Cyclopropane Ring Modifications
Replacing the cyclopropane ring with other cyclic systems alters conformational flexibility:
Key Findings :
Amine Substituent Variations
Modifications to the amine group impact solubility and bioactivity:
Key Findings :
- Methylamine vs. Aniline : The methylamine group in the target compound enhances solubility in organic solvents (e.g., dichloromethane, chloroform) compared to aromatic amines, which may form crystalline films .
Biological Activity
N-[(4-iodophenyl)methyl]-N-methylcyclopropanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies. The information is synthesized from diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a cyclopropanamine moiety substituted with a 4-iodobenzyl group, which is crucial for its biological activity.
Biological Activity Overview
This compound exhibits various biological activities that can be categorized into several key areas:
- Neuropharmacological Effects : Research indicates that compounds with similar structures may interact with neurotransmitter systems, particularly those involving dopamine and serotonin receptors. This interaction suggests potential applications in treating neuropsychiatric disorders.
- Anti-inflammatory Properties : Preliminary studies have shown that the compound may inhibit inflammatory pathways, possibly through modulation of PI3K (phosphoinositide 3-kinase) signaling pathways. This is relevant for conditions such as rheumatoid arthritis and asthma .
- Antitumor Activity : Some derivatives of similar compounds have demonstrated cytotoxic effects against various cancer cell lines, indicating that this compound might possess antitumor properties .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses based on related compounds include:
- Dopaminergic Modulation : The compound may act as a modulator of dopamine receptors, influencing dopaminergic signaling pathways that are crucial for mood regulation and cognitive functions .
- PI3K Inhibition : Similar compounds have been noted to inhibit PI3K activity, which plays a significant role in cell growth and survival, thus potentially impacting cancer progression and inflammation .
Case Studies and Research Findings
A review of recent literature reveals several case studies highlighting the biological activity of related compounds:
These studies provide a foundation for further exploration into the specific effects of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
